molecular formula C8H12O2 B1403303 methyl spiro[2.3]hexane-5-carboxylate CAS No. 1383823-60-6

methyl spiro[2.3]hexane-5-carboxylate

Cat. No.: B1403303
CAS No.: 1383823-60-6
M. Wt: 140.18 g/mol
InChI Key: KVSFZNZIDCRKBI-UHFFFAOYSA-N
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Description

Methyl spiro[2.3]hexane-5-carboxylate (CAS: 578715-80-7) is a spirocyclic compound featuring a bicyclic structure with a cyclopropane ring fused to a five-membered oxygen-containing ring (1-oxaspiro[2.3]hexane). Its molecular formula is C₇H₁₀O₃, and it is characterized by a methyl ester group at the 5-position of the spiro scaffold . This compound is commercially available with a purity of ≥97% and is categorized as a heterocyclic building block, often used in organic synthesis for drug discovery and material science . The stereochemistry of the compound is specified as (3α,5β), which may influence its reactivity and interactions in catalytic or biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl spiro[2.3]hexane-5-carboxylate typically involves the reaction of spiro[2.3]hexane-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

methyl spiro[2.3]hexane-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Methyl spiro[2.3]hexane-5-carboxylate is being investigated for its role as a pharmaceutical intermediate, particularly in the development of new therapeutic agents. Research indicates its potential in targeting specific biomolecular pathways, which could lead to the synthesis of novel drugs.

Case Study: Anti-cancer Agents

Recent studies have highlighted the compound's efficacy in synthesizing anti-cancer agents. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in preclinical models, suggesting a mechanism involving interaction with cellular receptors involved in proliferation and apoptosis.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Esterification : Reacting with alcohols to form esters.
  • Reduction : Transforming the ester group into alcohols using reducing agents like lithium aluminum hydride.
  • Substitution Reactions : The ester group can be replaced with other functional groups, enhancing the compound's versatility.

Data Table: Reactions Involving this compound

Reaction TypeReagent UsedProduct Formed
OxidationPotassium permanganateSpiro[2.3]hexane-5-carboxylic acid
ReductionLithium aluminum hydrideSpiro[2.3]hexane-5-carboxylic acid methyl alcohol
SubstitutionGrignard reagentsVarious substituted spiro[2.3]hexane derivatives

Material Science

The compound is also explored for its applications in materials science, particularly in the development of polymers and advanced materials. Its spirocyclic structure imparts rigidity and stability to polymer chains, making it suitable for producing high-performance materials.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. This has implications for creating durable materials used in automotive and aerospace applications.

The biological activity of this compound is under investigation, particularly regarding its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of methyl spiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the carboxylic acid, which can then interact with various enzymes and receptors. The spiro structure provides a unique conformational rigidity that can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural and Functional Group Variations

The spiro[2.3]hexane core is versatile, and modifications to its substituents or ring systems significantly alter its properties. Below is a comparative analysis of key analogs:

Compound Key Features Molecular Formula Key Findings
Methyl spiro[2.3]hexane-5-carboxylate Methyl ester, 1-oxaspiro[2.3]hexane core C₇H₁₀O₃ High solubility in organic solvents; used as a synthetic intermediate .
tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate tert-Butyl ester, 5-azaspiro ring (nitrogen substitution) C₁₀H₁₇NO₃ Demonstrated in coupling reactions with piperidine; enhanced stability due to bulky tert-butyl group .
5-Phenylspiro[2.3]hexane-5-carboxylic acid Phenyl group at 5-position, carboxylic acid substituent C₁₃H₁₄O₂ Increased steric bulk; potential for π-π interactions in enzyme inhibition .
Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate Hydroxyl group at 5-position, ester at 1-position C₈H₁₂O₃ Polar hydroxyl group enhances water solubility; possible hydrogen-bonding capability .
Methyl 5-(3-(trimethylsilyl)prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hexane-5-carboxylate Diaza ring, silyl-alkynyl substituent C₁₃H₂₁N₂O₃SSi Used in photoaffinity labeling; silyl group stabilizes reactive intermediates .

Stability and Fragmentation Patterns

  • Spiro[2.3]hexane derivatives with ester groups (e.g., methyl or tert-butyl) show distinct fragmentation in mass spectrometry. For example, methyl esters fragment at the spiro junction, producing ions such as m/z = M⁺ - ArN₂CO (observed in analogs like compound 4d, ) .
  • Bulky substituents (e.g., tert-butyl) improve thermal stability, whereas hydroxyl or carboxylic acid groups increase polarity and susceptibility to degradation under acidic conditions .

Biological Activity

Methyl spiro[2.3]hexane-5-carboxylate is a unique organic compound with a spirocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its spirocyclic configuration, consisting of a cyclopentane ring fused to a cyclopropane ring, along with a carboxylate functional group. Its molecular formula is C₈H₁₄O₂, with a molecular weight of approximately 142.19 g/mol. This structural uniqueness imparts distinctive chemical reactivity and potential biological activity compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ester group in the compound can undergo hydrolysis to release the corresponding carboxylic acid, which may then interact with various enzymes and receptors involved in metabolic processes. The spiro structure provides conformational rigidity that can influence binding affinity and specificity to these targets .

Anticancer Potential

The anticancer potential of this compound has not been extensively documented in the literature; however, its structural analogs have demonstrated varying degrees of anticancer activity. For instance, derivatives of spirocyclic compounds have been evaluated for their cytotoxic effects on cancer cell lines such as A549 (human lung adenocarcinoma) . The mechanism by which these compounds exert their effects often involves the modulation of cellular pathways critical for cancer cell survival.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Properties
Spiro[2.3]hexane-5-carboxylic acidSpirocyclicExhibits acidic properties; potential biological activity
Ethyl 5-methylspiro[2.3]hexane-5-carboxylateSpirocyclicSimilar reactivity; used in organic synthesis
5-Aminospiro[2.3]hexane-1-carboxylic acidSpirocyclicPotentially exhibits antimicrobial properties
5-Methylspiro[2.3]hexane-5-thiocarboxylic acidSpirocyclicInvestigated for its unique reactivity

The comparison highlights that while this compound shares structural similarities with other spirocyclic compounds, its specific functional groups may confer unique reactivity profiles that could lead to distinct biological activities .

Case Studies and Research Findings

Research focusing on the interactions of this compound with biological systems remains scarce; however, ongoing studies suggest significant potential in medicinal chemistry applications:

  • Synthesis and Characterization : The synthesis methods for this compound involve various organic reactions that yield derivatives with potential bioactivity .
  • Pharmaceutical Applications : As a pharmaceutical intermediate, this compound is being investigated for its role in developing new therapeutic agents targeting diseases influenced by metabolic pathways .

Q & A

Q. Basic: What synthetic strategies are effective for preparing methyl spiro[2.3]hexane-5-carboxylate derivatives, and how can reaction yields be optimized?

To synthesize this compound derivatives, catalytic cyclization of silyl-protected enoldiazoacetates has been demonstrated as a viable method. For example, methyl 1-(4-chlorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate was synthesized in 32.5% yield using Rh(II) catalysis under mild conditions . Optimization involves adjusting solvent polarity, catalyst loading (e.g., 2 mol% Rh₂(OAc)₄), and reaction temperature (25–40°C). Lower yields in halogenated analogs (e.g., 4d, 4e) suggest steric or electronic effects from substituents; systematic screening of diazo precursors and protecting groups (e.g., tert-butyl esters) can improve efficiency .

Q. Basic: How can NMR spectroscopy and HRMS be employed to confirm the structural integrity of this compound derivatives?

¹H and ¹³C NMR are critical for verifying spirocyclic frameworks. For instance, methyl 1-(2,4-dinitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate (4i) exhibits distinct proton signals at δ 3.78 (d, J = 20.0 Hz) and δ 3.72 (s, 3H), confirming the spiro junction and ester group . HRMS (ESI) validates molecular ions (e.g., [M+H]+ 324.0469 for 4i), with deviations <1 ppm from theoretical values ensuring purity . Multiplicity analysis (e.g., doublets from geminal protons) and DEPT experiments further resolve stereochemistry.

Q. Advanced: How do electronic and steric effects of aromatic substituents influence reaction pathways in spirocyclic carboxylate synthesis?

Substituents on aryl groups dictate regioselectivity and yield. Electron-withdrawing groups (e.g., nitro in 4i) enhance electrophilicity at the diazo carbon, promoting cyclization with 81% yield, while bulky groups (e.g., 4-bromophenyl in 4e) reduce yield to 32.5% due to steric hindrance . Mechanistic studies using DFT calculations (e.g., Gaussian 09) can model transition states to predict substituent effects. Competitive pathways, such as [2+2] vs. [3+2] cycloadditions, should be evaluated via kinetic isotope effects or trapping experiments .

Q. Advanced: What computational approaches are recommended to study the conformational stability of this compound derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level effectively predicts molecular geometry and stability. For example, crystal structure validation of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate via X-ray diffraction aligns with DFT-optimized bond lengths and angles . Conformational analysis using Natural Bond Orbital (NBO) theory identifies hyperconjugative interactions stabilizing the spiro core. Molecular dynamics simulations (e.g., AMBER) further assess solvent effects on ring strain .

Q. Basic: Which protective groups are most effective for functionalizing the spiro framework while maintaining stability?

tert-Butyl and benzyl groups are widely used. tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate demonstrates stability under acidic conditions, while benzyl esters (e.g., benzyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate) allow selective deprotection via hydrogenolysis . For bromination, 1,1-dibromospiro[2.3]hexane synthesis in CCl₄ highlights the importance of non-polar solvents for regiocontrol .

Q. Advanced: How can contradictory spectroscopic or crystallographic data for spirocyclic derivatives be resolved methodologically?

Conflicting NMR or XRD data may arise from polymorphism or dynamic effects. Variable-temperature NMR (e.g., 400 MHz, -40°C to 80°C) can freeze out conformational exchange, resolving split signals . Single-crystal X-ray diffraction, as applied in ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, provides unambiguous structural validation . For ambiguous cases, cross-validate with IR spectroscopy (C=O stretch ~1720 cm⁻¹) and high-resolution mass spectrometry .

Properties

IUPAC Name

methyl spiro[2.3]hexane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-7(9)6-4-8(5-6)2-3-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSFZNZIDCRKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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